molecular formula C9H12ClF2N3O4 B7826532 4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride

4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride

Cat. No.: B7826532
M. Wt: 299.66 g/mol
InChI Key: OKKDEIYWILRZIA-WMZQGNCFSA-N
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Description

4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride is a synthetic compound characterized by its complex molecular structure, consisting of a pyrimidinone base attached to a difluoro-substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride generally involves multi-step organic reactions. Commonly, the synthesis starts with the formation of the difluoro oxolane moiety via fluorination of a precursor compound, followed by a condensation reaction with the pyrimidinone derivative. The final hydrochloride salt is typically obtained through neutralization with hydrochloric acid under controlled conditions to ensure purity and stability.

Industrial Production Methods:

On an industrial scale, the production involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products. Advanced techniques like continuous flow chemistry may be employed to streamline the process and improve scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, primarily at the hydroxyl group, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions might target the difluoro substituents or the pyrimidinone ring, yielding corresponding reduced products.

  • Substitution: Nucleophilic substitution reactions are possible, especially involving the amino group, which can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reagents such as strong oxidizers (e.g., potassium permanganate) for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles (e.g., amines) for substitution reactions are commonly used. Reaction conditions typically require precise control of pH, temperature, and solvent environment to achieve desired outcomes.

Major Products Formed:

Oxidation can produce ketone or aldehyde derivatives. Reduction often leads to the formation of less fluorinated analogs. Substitution reactions yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

In chemical research, it serves as a building block for synthesizing more complex molecules due to its reactive groups and ability to undergo diverse chemical reactions.

Biology:

In biological contexts, it has been explored for its potential in modulating biochemical pathways, serving as a tool for studying enzyme mechanisms and interactions with biomolecules.

Medicine:

Medically, it is investigated for its antiviral and anticancer properties, leveraging its ability to interfere with nucleic acid synthesis and cellular metabolism.

Industry:

Industrially, it is used in the development of specialty chemicals and pharmaceuticals, where its unique chemical properties are harnessed to create novel compounds and materials.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors. Its structure allows it to bind to active sites, inhibiting or modulating enzymatic activity. Pathways involved typically include those related to nucleic acid metabolism and cellular signaling processes.

Comparison with Similar Compounds

When compared to similar compounds, such as 4-amino-1-(2-hydroxy-5-(hydroxymethyl)oxolan-2-yl)pyrimidin-2-one and 4-amino-1-[(2R,5R)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, 4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride stands out due to its difluoro substituents, which impart unique electronic properties and influence its chemical reactivity and biological interactions

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Properties

IUPAC Name

4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6?,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKDEIYWILRZIA-WMZQGNCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C(C([C@H](O2)CO)O)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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